molecular formula C11H12O4 B12409422 Monaschromone

Monaschromone

Cat. No.: B12409422
M. Wt: 208.21 g/mol
InChI Key: XZWVQJGERNDTEK-YFKPBYRVSA-N
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Description

Monaschromone is a polyketide metabolite isolated from the fungal genus Chaetomium. This compound has garnered attention due to its significant biological activities, including antifungal properties. This compound has shown efficacy in inhibiting the growth of various plant pathogenic fungi, making it a potential lead compound for pesticide development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monaschromone is typically isolated from the culture of Chaetomium species. The isolation process involves repeated column chromatography to purify the compound from the fungal extract

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of Chaetomium species, followed by extraction and purification processes. The use of high-speed counter-current chromatography (HSCCC) with a two-phase solvent system composed of n-heptane, ethyl acetate, methanol, and water has been suggested for the efficient isolation of similar compounds .

Chemical Reactions Analysis

Types of Reactions: Monaschromone undergoes various chemical reactions typical of polyketide metabolites. These include:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially altering its biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Monaschromone has a wide range of scientific research applications:

Mechanism of Action

Monaschromone exerts its antifungal effects by inhibiting the growth of plant pathogenic fungi such as Botrytis cinerea, Alternaria solani, Magnaporthe oryzae, and Gibberella saubinettii. The exact molecular targets and pathways involved in its mechanism of action are not fully elucidated. it is believed that this compound interferes with key metabolic processes in the fungi, leading to growth inhibition .

Comparison with Similar Compounds

Monaschromone is unique among polyketide metabolites due to its specific antifungal properties. Similar compounds include:

This compound stands out due to its potent antifungal activity and potential as a lead compound for pesticide development, making it a valuable compound for further research and industrial applications.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(3S)-6,8-dihydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H12O4/c1-5-3-7-4-8(12)6(2)10(13)9(7)11(14)15-5/h4-5,12-13H,3H2,1-2H3/t5-/m0/s1

InChI Key

XZWVQJGERNDTEK-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C(=O)O1)O)C)O

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(=O)O1)O)C)O

Origin of Product

United States

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